(2S,3S)-3-aminopentan-2-ol hydrochloride
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Overview
Description
(2S,3S)-3-aminopentan-2-ol hydrochloride is a chiral amino alcohol compound with significant potential in various fields of scientific research. Its unique stereochemistry and functional groups make it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-aminopentan-2-ol hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of (2S,3S)-3-aminopentan-2-one using a chiral reducing agent. This reaction is often carried out under mild conditions to preserve the stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a multi-step process involving the synthesis of the precursor, followed by its reduction and subsequent purification. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-aminopentan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield more reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
(2S,3S)-3-aminopentan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Mechanism of Action
The mechanism of action of (2S,3S)-3-aminopentan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-aminopentan-2-ol hydrochloride: A diastereomer with different stereochemistry.
(2S,3S)-3-aminobutan-2-ol hydrochloride: A shorter-chain analog with similar functional groups.
(2S,3S)-3-aminopentan-2-one: The ketone precursor used in the synthesis of (2S,3S)-3-aminopentan-2-ol hydrochloride.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Properties
CAS No. |
1352149-50-8 |
---|---|
Molecular Formula |
C5H14ClNO |
Molecular Weight |
139.6 |
Purity |
95 |
Origin of Product |
United States |
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